molecular formula C11H14N2O3 B2572654 N-tert-butyl-N-(3-nitrophenyl)formamide CAS No. 121953-58-0

N-tert-butyl-N-(3-nitrophenyl)formamide

Cat. No.: B2572654
CAS No.: 121953-58-0
M. Wt: 222.244
InChI Key: AZPYAJGRTAUABR-UHFFFAOYSA-N
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Description

N-tert-butyl-N-(3-nitrophenyl)formamide is an organic compound that features a formamide group attached to a tert-butyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-N-(3-nitrophenyl)formamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(3-nitrophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The formamide group can be hydrolyzed to formic acid and the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of tert-butylamine and formic acid.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N-tert-butyl-N-(3-nitrophenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(3-nitrophenyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-N-(4-nitrophenyl)formamide: Similar structure but with the nitro group in the para position.

    N-tert-butyl-N-(2-nitrophenyl)formamide: Similar structure but with the nitro group in the ortho position.

    N-tert-butyl-N-(3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

Uniqueness

N-tert-butyl-N-(3-nitrophenyl)formamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules

Properties

IUPAC Name

N-tert-butyl-N-(3-nitrophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPYAJGRTAUABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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